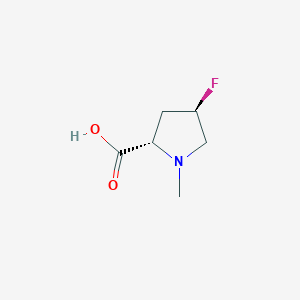
5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% (5-MMP) is a chemical compound with a molecular weight of 175.22 g/mol. It is a derivative of pyridine, a heterocyclic aromatic organic compound. 5-MMP is a colorless liquid and has a melting point of 19-21°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether. 5-MMP has a variety of applications in the scientific research field, including use as a reagent in organic synthesis, a catalyst in industrial processes, and a fluorescent dye in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% is not yet fully understood. However, it is believed that it acts as a Lewis acid catalyst, which is capable of activating and coordinating nucleophilic substrates. It is also believed that it can act as a hydrogen bond donor and acceptor, which can facilitate the formation of covalent bonds in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% are not yet fully understood. However, it is known that it is non-toxic and non-irritant, and is not mutagenic. In addition, it is not believed to be carcinogenic, teratogenic, or embryotoxic.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% in laboratory experiments include its low cost, ease of use, and high yield. Furthermore, it is non-toxic, non-irritant, and non-mutagenic, making it a safe reagent to use in the laboratory. The main limitation of 5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% is its limited solubility in organic solvents, which can make it difficult to use in some experiments.
Future Directions
There are several potential future directions for 5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% research. These include further investigation into its mechanism of action, its potential applications in drug development, and its use as a fluorescent probe in biological assays. Additionally, further research could be conducted into its potential toxicity and its ability to act as a catalyst in industrial processes. Finally, its solubility in organic solvents could be further investigated to make it more suitable for use in laboratory experiments.
Synthesis Methods
5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% can be synthesized from the reaction of 4-methoxy-3-methylphenylhydrazine and pyridine. This reaction is carried out in an inert atmosphere at temperatures between 100-150°C. The reaction is exothermic, producing a yield of 95%.
Scientific Research Applications
5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% has been used as a reagent in organic synthesis, a catalyst in industrial processes, and a fluorescent dye in biochemical assays. It is used in the synthesis of various heterocyclic compounds such as quinolones and pyrrolo[2,3-d]pyrimidines. 5-(4-Methoxy-3-methylphenyl)pyridin-2-amine, 95% is also used as a catalyst in the production of polyurethanes, polyesters, and polyamides. In addition, it is used as a fluorescent dye in biochemical assays, such as in the detection of nucleic acids and proteins.
properties
IUPAC Name |
5-(4-methoxy-3-methylphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-7-10(3-5-12(9)16-2)11-4-6-13(14)15-8-11/h3-8H,1-2H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVLEQUVNNLPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C(C=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-3-methylphenyl)pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methoxy-1H-imidazo[4,5-c]pyridine, min. 95%](/img/structure/B6329777.png)

![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)





![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6329834.png)


